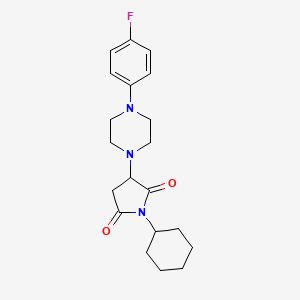

1-シクロヘキシル-3-(4-(4-フルオロフェニル)ピペラジン-1-イル)ピロリジン-2,5-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound could involve the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a fluorophenyl group and a piperazine ring .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound could be influenced by its molecular structure. The pyrrolidine ring, for example, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .科学的研究の応用

アポトーシス誘導

この化合物は、特定の細胞株でアポトーシスを誘導することが判明しています。 例えば、同様の化合物がBT-474細胞でアポトーシスを誘導することが判明しています 。これは、「1-シクロヘキシル-3-(4-(4-フルオロフェニル)ピペラジン-1-イル)ピロリジン-2,5-ジオン」が、特にアポトーシス経路を標的にする治療法の開発において、がん研究に潜在的な応用を持つ可能性を示唆しています。

抗真菌活性

類似の構造を持つ化合物は、特定のカンジダ菌株に対して抗真菌活性を示すことが判明しています 。これは、「1-シクロヘキシル-3-(4-(4-フルオロフェニル)ピペラジン-1-イル)ピロリジン-2,5-ジオン」が、抗真菌治療の開発に潜在的な応用を持つ可能性を示唆しています。

コロニー形成の阻害

同様の化合物は、特定の細胞株で濃度依存的にコロニー形成を阻害することが判明しています 。これは、「1-シクロヘキシル-3-(4-(4-フルオロフェニル)ピペラジン-1-イル)ピロリジン-2,5-ジオン」が、特に腫瘍増殖を阻害する治療法の開発において、がん研究に潜在的な応用を持つ可能性を示唆しています。

作用機序

Target of Action

The compound is known to have a pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, are used to obtain compounds for the treatment of human diseases .

生化学分析

Biochemical Properties

1-Cyclohexyl-3-(4-(4-fluorophenyl)piperazin-1-yl)pyrrolidine-2,5-dione has been found to bind to the CB 1 receptor more selectively than the cannabinoid receptor type 2

Molecular Mechanism

It is known to bind to the CB 1 receptor , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

Dosage Effects in Animal Models

In animal models, the effects of 1-Cyclohexyl-3-(4-(4-fluorophenyl)piperazin-1-yl)pyrrolidine-2,5-dione vary with different dosages

Subcellular Localization

It has been observed that treatment with a similar compound resulted in increased cell surface localization of the CB 1 receptor

特性

IUPAC Name |

1-cyclohexyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O2/c21-15-6-8-16(9-7-15)22-10-12-23(13-11-22)18-14-19(25)24(20(18)26)17-4-2-1-3-5-17/h6-9,17-18H,1-5,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDHNYWKQLAUHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2510508.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2510510.png)

![(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine](/img/structure/B2510514.png)

![2-methylsulfanyl-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2510519.png)

![2-[[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2510520.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2510524.png)